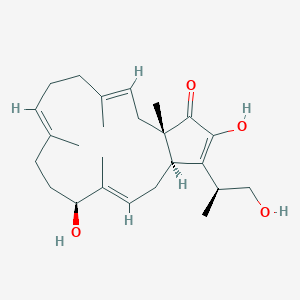
Terpestacin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terpestacin is a natural product found in Arthrinium with data available.
Applications De Recherche Scientifique
1. Synthesis and Structural Analysis
- Terpestacin's synthesis and structure have been a subject of significant interest due to its anti-HIV and anti-cancer activities. Trost, Dong, and Vance (2010) achieved the total synthesis of terpestacin in 20 steps, focusing on the unique reactivity of cyclic 1,2-diketones (Trost, Dong, & Vance, 2010). Additionally, Chan and Jamison (2004) contributed to the understanding of terpestacin's structure through catalyst-controlled, stereoselective fragment couplings (Chan & Jamison, 2004).
2. Biosynthetic Pathways
- The biosynthesis of terpestacin has been studied by expressing biosynthetic enzyme genes in Aspergillus oryzae, as shown by Narita et al. (2018). This approach provided insights into the stereo- and regioselective installation of hydroxyl groups on terpestacin (Narita et al., 2018).
3. Antiangiogenic Properties
- Terpestacin's role in inhibiting tumor angiogenesis was explored by Jung et al. (2010). They found that terpestacin binds to UQCRB of mitochondrial Complex III, inhibiting hypoxia-induced reactive oxygen species generation and thus suppressing tumor angiogenesis (Jung et al., 2010).
4. Role in Mitochondrial Function
- Further research by Jung and Kwon (2013) discussed the use of small molecules like terpestacin to explore the oxygen-sensing role of UQCRB in mitochondrial Complex III, highlighting the relevance of terpestacin in understanding mitochondrial function (Jung & Kwon, 2013).
5. Impact on Cellular Processes
- Chang et al. (2014) studied the effect of UQCRB mutations on cellular processes. They demonstrated that cell lines with UQCRB mutations exhibited glycolytic and pro-angiogenic activities, mediated by mitochondrial reactive oxygen species (mROS), and were significantly regulated by UQCRB inhibitors like terpestacin (Chang et al., 2014).
Propriétés
Formule moléculaire |
C25H38O4 |
|---|---|
Poids moléculaire |
402.6 g/mol |
Nom IUPAC |
(1R,3E,5S,8E,12E,15S)-5,17-dihydroxy-18-[(2S)-1-hydroxypropan-2-yl]-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one |
InChI |
InChI=1S/C25H38O4/c1-16-7-6-8-17(2)13-14-25(5)20(11-10-18(3)21(27)12-9-16)22(19(4)15-26)23(28)24(25)29/h7,10,13,19-21,26-28H,6,8-9,11-12,14-15H2,1-5H3/b16-7+,17-13+,18-10+/t19-,20-,21+,25+/m1/s1 |
Clé InChI |
UTGBBPSEQPITLF-IXRUDUFRSA-N |
SMILES isomérique |
C/C/1=C\CC/C(=C/C[C@]2([C@H](C/C=C(/[C@H](CC1)O)\C)C(=C(C2=O)O)[C@H](C)CO)C)/C |
SMILES |
CC1=CCCC(=CCC2(C(CC=C(C(CC1)O)C)C(=C(C2=O)O)C(C)CO)C)C |
SMILES canonique |
CC1=CCCC(=CCC2(C(CC=C(C(CC1)O)C)C(=C(C2=O)O)C(C)CO)C)C |
Synonymes |
11-epiterpestacin terpestacin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-oxomethyl]-6'-[4-(2-hydroxyethoxy)phenyl]-5-[2-(4-methoxyphenyl)ethynyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione](/img/structure/B1234751.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide](/img/structure/B1234752.png)
![Calcium;sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate](/img/structure/B1234753.png)
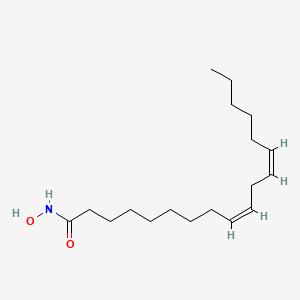
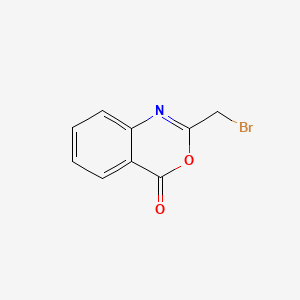
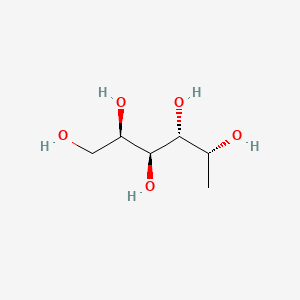
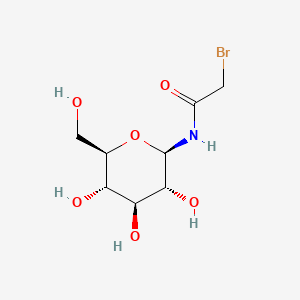
![N-(4-Chlorobenzyl)-2-(3-hydroxypropyl)-7-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamide](/img/structure/B1234764.png)
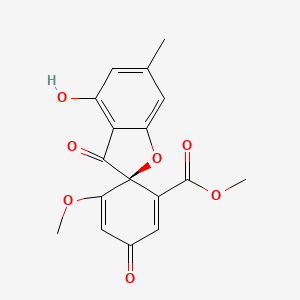
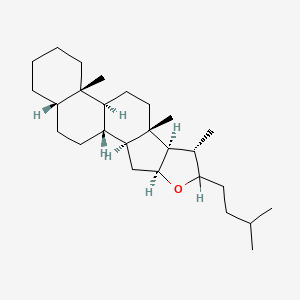
![6-methyl-N-[(E)-pyridin-2-ylmethylideneamino]pyridine-3-carboxamide](/img/structure/B1234770.png)
![2-bromo-N-[(E)-[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]benzamide](/img/structure/B1234771.png)
![(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1234772.png)